N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide
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Overview
Description
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a naphthamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide typically involves multi-step organic reactions One common method starts with the preparation of the intermediate 2-(thiophen-3-yl)ethylamine, which is then reacted with 2-naphthoyl chloride in the presence of a base such as triethylamine to form the desired naphthamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthamide group can be reduced to form corresponding amines.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(pyrrolidin-1-yl)ethyl)-2-naphthamide
- N-(2-(thiophen-3-yl)ethyl)-2-naphthamide
- N-(2-(pyrrolidin-1-yl)-2-(furan-3-yl)ethyl)-2-naphthamide
Uniqueness
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide is unique due to the combination of the pyrrolidine, thiophene, and naphthamide groups in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c24-21(18-8-7-16-5-1-2-6-17(16)13-18)22-14-20(19-9-12-25-15-19)23-10-3-4-11-23/h1-2,5-9,12-13,15,20H,3-4,10-11,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBTWENTEQSRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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